molecular formula C7H13BaO10P B14760901 D-Sedoheptulose-7-phosphate barium salt

D-Sedoheptulose-7-phosphate barium salt

Cat. No.: B14760901
M. Wt: 425.47 g/mol
InChI Key: CXUFELXUIHDDQP-XPWALFIUSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods:

Chemical Reactions Analysis

Enzymatic Reactions

The compound serves as a substrate for enzymes in metabolic pathways:

Transaldolase Reaction

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, forming D-fructose-6-phosphate.

Cyclization via Sedoheptulose 7-phosphate Cyclases

Recent studies highlight its role in aminocyclitol biosynthesis:

  • 2-epi-valiolone synthases (EVS) : Enzymes like Amir_2000 (from Actinosynnema mirum) and Staur_3140 (from Stigmatella aurantiaca) catalyze the conversion of D-sedoheptulose-7-phosphate to 2-epi-valiolone, a precursor for aminocyclitol antibiotics .

  • Reaction conditions : Require Co²⁺ or Zn²⁺ as cofactors and NAD⁺ .

Enzyme Reaction Product Cofactors
TransaldolaseDihydroxyacetone transferD-fructose-6-phosphate
EVSAldol cyclization2-epi-valioloneCo²⁺/Zn²⁺, NAD⁺

Non-Enzymatic Reactions

D-Sedoheptulose-7-phosphate barium salt undergoes classical organic transformations:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Products : Oxidized derivatives of the sugar-phosphate backbone.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Products : Reduced forms of the phosphorylated sugar.

Substitution

  • Reagents : Nucleophiles (e.g., hydroxylamine, amines)

  • Products : Substituted phosphate esters.

Key Research Findings

  • Enzymatic Divergence : Phylogenetic studies reveal that sedoheptulose 7-phosphate cyclases (e.g., EVS, EEVS) exhibit functional diversity, enabling biosynthesis of distinct cyclic precursors for antibiotics .

  • Mechanistic Insights :

    • NMR studies confirm the aldol cyclization mechanism of EVS enzymes, with Co²⁺ enhancing catalytic efficiency .

    • The stereochemical outcome (e.g., 2-epi-valiolone) depends on the enzyme’s active-site geometry .

  • Biotechnological Applications :

    • EVS enzymes provide tools for chemoenzymatic synthesis of cyclic molecules with pharmaceutical potential .

    • The compound’s role in aminocyclitol biosynthesis highlights its importance in antimicrobial drug development .

Comparative Analysis of Reaction Types

Reaction Type Key Features Biological Relevance
EnzymaticSubstrate-specific, cofactor-dependent, stereospecificCentral to metabolic pathways (PPP) and antibiotic biosynthesis
Non-EnzymaticBroad reagent compatibility, less stereospecificUsed in chemical synthesis of derivatives for research applications

Scientific Research Applications

D-Sedoheptulose-7-phosphate barium salt is a chemical compound with the formula C7H13O10P- Ba and a molecular weight of 425.47 . It appears as a white to off-white powder . This compound is also known as D-altro-Heptulose 7-phosphate barium salt or Barium(2+) [(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate .

Scientific Research Applications

This compound is primarily used in scientific research, particularly in biochemistry and related fields . Its applications stem from its role as an intermediate in several key metabolic pathways .

Pentose Phosphate Pathway: D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway for the production of NADPH and nucleotide precursors . In this pathway, the enzyme transaldolase facilitates the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, resulting in the production of D-fructose-6-phosphate .

Carbon Fixation: D-Sedoheptulose-7-phosphate also plays a role in carbon fixation in photosynthetic organisms .

Biosynthesis: The compound is involved in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .

Sedoheptulose 7-phosphate cyclases (SH7PC): Sedoheptulose 7-phosphate cyclases are a family of enzymes that utilize sedoheptulose 7-phosphate (SH7P) as a substrate . These enzymes convert SH7P into cyclic products and are found throughout Prokarya and Eukarya, suggesting their potential biological roles in nature . Three known SH7PCs are:

  • 2- epi-5- epi-valiolone synthases (EEVS)
  • desmethyl-4-deoxygadusol synthase (DDGS)
  • 2- epi-valiolone synthase (EVS)

Bacterial SH7PCs have been identified in various bacteria, including Gram-(+) and Gram-(−) bacteria, isolated from diverse environments such as soils, aquatic systems, and extreme environments . The majority of identified bacterial SH7PCs are from actinobacteria (EEVS) and cyanobacteria (DDGS) .

Comparison with Similar Compounds

    D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.

    D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.

    D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.

Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .

Properties

Molecular Formula

C7H13BaO10P

Molecular Weight

425.47 g/mol

IUPAC Name

barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate

InChI

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1

InChI Key

CXUFELXUIHDDQP-XPWALFIUSA-L

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Origin of Product

United States

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